molecular formula C9H5F2NO2S B2554232 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid CAS No. 1780314-31-9

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid

Cat. No.: B2554232
CAS No.: 1780314-31-9
M. Wt: 229.2
InChI Key: IFBJKRVQKFGLJM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid is a small molecule building block built around a benzothiazole core, a structure recognized in medicinal chemistry as a privileged scaffold for developing biologically active compounds . The benzothiazole nucleus is a fused heterocycle consisting of a benzene ring fused with a 1,3-thiazole, and its derivatives have attracted significant research interest due to their diverse pharmacological profiles . The specific substitution pattern on this compound—featuring a difluoromethyl group at the 2-position and a carboxylic acid at the 7-position—makes it a versatile intermediate for synthetic organic and medicinal chemistry. The difluoromethyl group is a key moiety in modern agrochemical and pharmaceutical design, often used to fine-tune properties like metabolic stability, lipophilicity, and bioavailability. The carboxylic acid functional group provides a handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for building structure-activity relationships . As such, this chemical is of high value for constructing novel compounds in drug discovery campaigns, particularly in the development of agents with potential antimicrobial and anticancer properties, which are well-documented areas of investigation for benzothiazole derivatives . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S/c10-7(11)8-12-5-3-1-2-4(9(13)14)6(5)15-8/h1-3,7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBJKRVQKFGLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzothiazole ring. One common method is the difluoromethylation of benzothiazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by metals such as silver or copper under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted benzothiazole derivatives .

Scientific Research Applications

Synthetic Routes

  • Difluoromethylation : Utilizes difluorocarbene reagents.
  • Catalysts : Silver or copper are commonly employed for enhanced yields.

Chemistry

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with potential applications in various chemical processes .

Biology

Research indicates potential biological activities of this compound, including:

  • Antimicrobial Properties : Studies have shown that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : The compound is being explored for its ability to target specific cancer cells, potentially leading to the development of new anticancer therapies.

Medicine

The compound is under investigation for its role in drug development. Its mechanism of action involves enhancing binding affinity to specific enzymes or receptors, which could influence therapeutic outcomes . Notable areas of research include:

  • Enzyme Inhibition : It may inhibit enzymes involved in various diseases.
  • Targeting Specific Receptors : Ongoing studies focus on its interactions with biological pathways relevant to disease treatment .

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In another investigation, the compound was tested for cytotoxic effects on cancer cell lines. The findings demonstrated that it could induce apoptosis in specific cancer types, highlighting its potential as a lead compound in anticancer drug development.

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of key enzymes

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The benzothiazole ring can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Structural Attributes :

  • Molecular Formula: Estimated as C₉H₅F₂NO₂S (benzothiazole core: C₇H₅NS + CF₂H + COOH).
  • Molecular Weight : ~229.2 g/mol (calculated).
  • Fluorine Substituents: The difluoromethyl group introduces inductive effects that reduce basicity and enhance oxidative stability compared to non-fluorinated analogs .

Comparison with Structurally Similar Compounds

Fluorinated Benzothiazole Derivatives

7-(Trifluoromethyl)imidazo[2,1-b]benzothiazole-2-carboxylic Acid (CAS: 149210-28-6)

Structural Differences :

  • Substituent : Trifluoromethyl (-CF₃) at position 7 vs. difluoromethyl (-CF₂H) at position 2.
  • Core Heterocycle : Imidazo[2,1-b]benzothiazole vs. benzothiazole.

Functional Implications :

  • The trifluoromethyl group in the imidazo-benzothiazole analog enhances metabolic stability and binding affinity to hydrophobic enzyme pockets but may reduce solubility .
  • The difluoromethyl variant offers a balance between solubility and stability, making it preferable for targets requiring moderate lipophilicity .

Difluoromethyl-Substituted Heterocycles in Pharmaceuticals

Pyridine-3-carboxamide Derivatives (e.g., A.3.32–A.3.39 in )

These compounds, such as 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide, share the difluoromethyl motif but differ in core structure (pyridine vs. benzothiazole).

Comparative Analysis :

Property 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic Acid Pyridine-3-carboxamide Derivatives (e.g., A.3.32)
Aromatic System Electron-deficient (benzothiazole) Electron-rich (pyridine)
Bioavailability Enhanced via π-π stacking with aromatic residues Moderate (pyridine’s lone pair may hinder binding)
Synthetic Complexity Moderate (requires selective fluorination) High (multi-step amidation/functionalization)

Therapeutic Relevance :

  • Benzothiazole derivatives are prominent in kinase inhibitors and antimicrobial agents, whereas pyridine carboxamides are frequently used as fungicides (e.g., fluxapyroxad) .

Non-Fluorinated Analogs

3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride ()

Key Differences :

  • Lacks fluorine substituents, reducing metabolic stability.
  • Indazole core may exhibit weaker interactions with ATP-binding pockets compared to benzothiazoles.

Activity Trends :

  • Fluorinated analogs (e.g., this compound) show 2–5× higher potency in enzyme inhibition assays due to fluorine’s electronegativity and improved target binding .

Biological Activity

2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features a benzothiazole core with a difluoromethyl group and a carboxylic acid functionality, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Binding Affinity : The difluoromethyl group enhances the compound's binding affinity to specific enzymes or receptors, potentially influencing their activity.
  • Pathway Interaction : The benzothiazole moiety can engage with multiple biological pathways, which may lead to therapeutic effects against cancer and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

  • In vitro Studies : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, it demonstrated effective activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism : The antimicrobial action is likely due to the disruption of bacterial metabolic processes and cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Testing : In vitro assays have shown that the compound inhibits the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
  • Cytokine Modulation : It also affects the expression levels of inflammatory cytokines like IL-6 and TNF-α, suggesting a dual role in both anti-inflammatory and anticancer pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, where it exhibited notable antibacterial properties comparable to standard antibiotics .
  • Anticancer Mechanisms : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. Flow cytometry analyses indicated that treatment with this compound led to increased rates of cell death in A431 and A549 cells, with significant alterations in protein expression related to survival pathways such as AKT and ERK signaling .

Data Summary

Activity Type Target Cells/Organisms Effect Observed Reference
AntimicrobialMRSAInhibition of growth
AnticancerA431, A549Induction of apoptosis
Cytokine ModulationRAW264.7 macrophagesDecreased IL-6, TNF-α levels

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-1,3-benzothiazole-7-carboxylic acid?

The synthesis of this compound typically involves multi-step protocols, including cyclization and functionalization. For example:

  • Cyclization of benzothiazole precursors : Reacting 2-amino-7-chloro-6-fluorobenzothiazole derivatives with difluoromethylating agents under controlled conditions (e.g., using sulfuryl chloride or fluorinated reagents) .
  • Carboxylic acid introduction : Post-cyclization oxidation or hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) using acidic or basic conditions (e.g., HCl/NaOH or trifluoroacetic acid) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR confirm the difluoromethyl group’s presence (e.g., 19^{19}F signals at δ -110 to -120 ppm) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 257.02) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., Acta Crystallographica reports for analogous benzothiazoles) .

Q. How can researchers optimize solubility for in vitro assays?

  • pH adjustment : The carboxylic acid group allows solubility in basic buffers (pH >8). Use 0.1 M NaOH or phosphate buffer (pH 7.4) for biological studies .
  • Co-solvents : DMSO (≤1% v/v) or ethanol enhances solubility without cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core modifications : Substitute the difluoromethyl group with trifluoromethyl or chloromethyl to assess electronic effects on bioactivity .
  • Carboxylic acid bioisosteres : Replace the -COOH group with tetrazoles or sulfonamides to improve metabolic stability .
  • Biological testing : Prioritize enzyme inhibition assays (e.g., COX-2 or kinases) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Control standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal validation : Confirm activity via dual methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
  • Meta-analysis : Cross-reference datasets from PubChem, DSSTox, and crystallographic databases to identify outliers .

Q. How can computational modeling guide the design of targeted derivatives?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2 or bacterial enzymes) .
  • QSAR models : Train models on datasets from PubChem BioAssay to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • ADMET prediction : SwissADME or ProTox-II evaluates pharmacokinetic and toxicity profiles early in design .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reagent compatibility : Replace hazardous reagents (e.g., sulfuryl chloride) with greener alternatives (e.g., polymer-supported catalysts) .
  • Yield optimization : Use Design of Experiments (DoE) to refine reaction parameters (temperature, stoichiometry) .
  • Regulatory compliance : Adhere to EPA DSSTox guidelines for impurity profiling (<0.1% by HPLC) .

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